molecular formula C10H10F2O B14771457 (4-(Difluoromethyl)phenyl)propanal

(4-(Difluoromethyl)phenyl)propanal

Cat. No.: B14771457
M. Wt: 184.18 g/mol
InChI Key: MJLKRYVVEFOXLF-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethyl)phenyl)propanal typically involves the introduction of the difluoromethyl group to a phenyl ring followed by the formation of the propanal group. One common method involves the use of difluoromethylation reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts. These reagents facilitate the conversion of aldehydes and ketones to the corresponding gem-difluorides .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like sulfuryl fluoride and Me4NF. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-(Difluoromethyl)phenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Scientific Research Applications

(4-(Difluoromethyl)phenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)phenyl)propanal involves its interaction with various molecular targets. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and activity. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .

Comparison with Similar Compounds

    (4-(Trifluoromethyl)phenyl)propanal: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (4-(Fluoromethyl)phenyl)propanal: Contains a fluoromethyl group instead of a difluoromethyl group.

Uniqueness: (4-(Difluoromethyl)phenyl)propanal is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to its mono- or trifluoromethyl counterparts .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

3-[4-(difluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H10F2O/c11-10(12)9-5-3-8(4-6-9)2-1-7-13/h3-7,10H,1-2H2

InChI Key

MJLKRYVVEFOXLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC=O)C(F)F

Origin of Product

United States

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